molecular formula C19H22N2O B2832631 4-METHYL-N-[4-(PIPERIDIN-1-YL)PHENYL]BENZAMIDE CAS No. 301305-80-6

4-METHYL-N-[4-(PIPERIDIN-1-YL)PHENYL]BENZAMIDE

Cat. No.: B2832631
CAS No.: 301305-80-6
M. Wt: 294.398
InChI Key: GLZDAPPENFOFQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-METHYL-N-[4-(PIPERIDIN-1-YL)PHENYL]BENZAMIDE is a versatile chemical compound extensively used in scientific research. Its unique structure and properties make it valuable in various fields, including drug discovery, catalysis, and material science.

Scientific Research Applications

4-METHYL-N-[4-(PIPERIDIN-1-YL)PHENYL]BENZAMIDE is widely used in scientific research due to its diverse applications:

    Chemistry: It serves as a building block in organic synthesis and catalysis.

    Biology: The compound is used in studying biological pathways and interactions.

    Medicine: It plays a role in drug discovery, particularly in developing new therapeutic agents.

    Industry: Its applications extend to material science, where it is used in creating advanced materials .

Future Directions

Piperidine derivatives, such as 4-methyl-N-(4-piperidin-1-ylphenyl)benzamide, have shown several important pharmacophoric features and are being utilized in different therapeutic applications . This suggests that they could play a significant role in the future of drug discovery .

Preparation Methods

The synthesis of 4-METHYL-N-[4-(PIPERIDIN-1-YL)PHENYL]BENZAMIDE typically involves the direct condensation of benzoic acids and amines. One efficient method uses ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This green and rapid pathway offers high yields and eco-friendly conditions . Industrial production methods often involve similar condensation reactions but on a larger scale, ensuring high purity and consistency.

Chemical Reactions Analysis

4-METHYL-N-[4-(PIPERIDIN-1-YL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation and nitration reactions are typical, using reagents like chlorine or nitric acid. The major products formed depend on the specific reagents and conditions used. .

Comparison with Similar Compounds

4-METHYL-N-[4-(PIPERIDIN-1-YL)PHENYL]BENZAMIDE is unique due to its specific structure and properties. Similar compounds include:

    Imatinib: Used in cancer treatment, particularly for chronic myelogenous leukemia.

    Flufenacet: A commercial herbicide.

    Flubendiamide: An insecticide.

    Flutolanil: A fungicide

Properties

IUPAC Name

4-methyl-N-(4-piperidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-15-5-7-16(8-6-15)19(22)20-17-9-11-18(12-10-17)21-13-3-2-4-14-21/h5-12H,2-4,13-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZDAPPENFOFQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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